YS121

Description

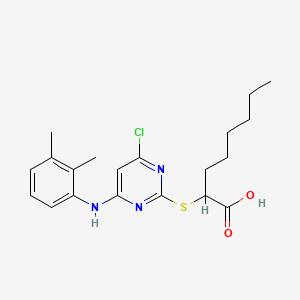

inhibits microsomal prostaglanding E2 synthase; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

2-[4-chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]sulfanyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClN3O2S/c1-4-5-6-7-11-16(19(25)26)27-20-23-17(21)12-18(24-20)22-15-10-8-9-13(2)14(15)3/h8-10,12,16H,4-7,11H2,1-3H3,(H,25,26)(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJBWTVMRIOTEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)O)SC1=NC(=CC(=N1)Cl)NC2=CC=CC(=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647434 | |

| Record name | 2-{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]sulfanyl}octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916482-17-2 | |

| Record name | 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916482172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]sulfanyl}octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid, also known as YS121, is a novel synthetic compound with potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, effects on key signaling pathways, and its pharmacological profile. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, dysregulation of inflammatory processes can lead to chronic inflammatory diseases. A key pathway in inflammation is the arachidonic acid cascade, which produces pro-inflammatory mediators such as prostaglandins and leukotrienes. This compound has emerged as a promising anti-inflammatory agent by targeting key enzymes within this pathway.

Core Mechanism of Action: Dual Inhibition of mPGES-1 and 5-LO

This compound exerts its anti-inflammatory effects primarily through the dual inhibition of two critical enzymes in the arachidonic acid pathway: microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO).

-

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): This enzyme is a terminal synthase responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. This compound inhibits human mPGES-1 in a reversible and noncompetitive manner[1].

-

5-Lipoxygenase (5-LO): This enzyme catalyzes the initial steps in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators involved in asthma, allergic rhinitis, and other inflammatory conditions.

By simultaneously inhibiting both mPGES-1 and 5-LO, this compound effectively reduces the production of two major classes of pro-inflammatory lipid mediators, leading to a broad anti-inflammatory effect.

Signaling Pathway

The mechanism of action of this compound can be visualized within the context of the arachidonic acid signaling cascade.

Quantitative Data

The inhibitory activity and binding affinity of this compound have been quantified in various assays.

| Parameter | Target/System | Value | Reference |

| IC50 | Human mPGES-1 (cell-free) | 3.4 µM | [1][2] |

| IC50 | 5-Lipoxygenase (cell-free) | 6.5 µM | [1][2] |

| KD | Human mPGES-1 | 10-14 µM | [1][2] |

| IC50 | PGE2 formation (LPS-stimulated human whole blood) | 2 µM | [1] |

| EC50 | PGE2 production (IL-1β-stimulated A549 cells) | 12 µM | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

mPGES-1 Inhibition Assay (Cell-Free)

This protocol outlines the procedure for determining the in vitro inhibitory activity of this compound on mPGES-1.

Methodology:

-

Microsome Preparation: Microsomal fractions are prepared from human A549 cells stimulated with interleukin-1β (IL-1β) to induce mPGES-1 expression.

-

Incubation: The microsomal preparation is pre-incubated with varying concentrations of this compound or vehicle (DMSO) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4) containing glutathione (GSH) as a cofactor.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, PGH2.

-

Reaction Termination: After a defined incubation period, the reaction is terminated by the addition of a quenching solution (e.g., a solution containing ferric chloride).

-

Quantification: The amount of PGE2 produced is quantified using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

5-Lipoxygenase Inhibition Assay (Cell-Free)

This protocol describes the determination of the inhibitory effect of this compound on 5-LO activity.

Methodology:

-

Enzyme Source: Recombinant human 5-LO or a cytosolic fraction from activated human neutrophils is used as the enzyme source.

-

Incubation: The enzyme is pre-incubated with varying concentrations of this compound or vehicle in the presence of calcium and ATP.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

-

Product Detection: The formation of 5-LO products (e.g., 5-hydroxyeicosatetraenoic acid (5-HETE) and leukotriene B4 (LTB4)) is monitored by measuring the increase in absorbance at 234 nm or by LC-MS/MS analysis.

-

Data Analysis: IC50 values are determined from the concentration-response curves.

Surface Plasmon Resonance (SPR) Spectroscopy

SPR is utilized to characterize the direct binding of this compound to mPGES-1.

Methodology:

-

Chip Preparation: Purified, in vitro-translated human mPGES-1 is immobilized on a sensor chip.

-

Binding Analysis: Varying concentrations of this compound are flowed over the chip surface, and the change in the refractive index, which is proportional to the mass of bound analyte, is monitored in real-time.

-

Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgrams, and the equilibrium dissociation constant (KD) is calculated (KD = koff/kon).

Human Whole Blood Assay

This ex vivo assay assesses the inhibitory effect of this compound on PGE2 production in a more physiologically relevant matrix.

Methodology:

-

Blood Collection: Freshly drawn human whole blood is collected in the presence of an anticoagulant.

-

Incubation: Aliquots of whole blood are pre-incubated with different concentrations of this compound or vehicle.

-

Stimulation: PGE2 production is stimulated by the addition of lipopolysaccharide (LPS).

-

Analysis: After incubation, plasma is separated, and PGE2 levels are measured by a specific immunoassay. The levels of other prostanoids, such as thromboxane B2 (TXB2) and 6-keto-PGF1α, can also be measured to assess selectivity.

-

Data Analysis: IC50 values for the inhibition of PGE2 formation are calculated.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Pleurisy

This in vivo model is used to evaluate the anti-inflammatory efficacy of this compound.

Methodology:

-

Animal Model: Male Wistar rats are used for this model.

-

Drug Administration: this compound (e.g., 1.5 mg/kg) or vehicle is administered intraperitoneally (i.p.) prior to the induction of pleurisy.

-

Induction of Pleurisy: Pleurisy is induced by the intrapleural injection of a carrageenan solution.

-

Sample Collection: After a specific time, the animals are euthanized, and the pleural exudate is collected to measure its volume. The pleural cavity is washed with saline to collect leukocytes.

-

Analysis: The total leukocyte count in the pleural lavage fluid is determined. The concentrations of PGE2 and leukotriene B4 (LTB4) in the pleural exudate are measured by ELISA or LC-MS/MS.

-

Data Analysis: The effects of this compound on exudate volume, leukocyte infiltration, and mediator levels are compared to the vehicle-treated group.

Selectivity Profile

An important aspect of the pharmacological profile of this compound is its selectivity. In human whole blood assays, this compound concentration-dependently inhibits PGE2 formation without significantly reducing the generation of cyclooxygenase (COX)-2-derived thromboxane B2 and 6-keto PGF1α, or COX-1-derived 12(S)-hydroxy-5-cis-8,10-trans-heptadecatrienoic acid[1]. This indicates that this compound selectively targets mPGES-1 over COX-1 and COX-2 at therapeutic concentrations.

Conclusion

2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (this compound) is a potent dual inhibitor of mPGES-1 and 5-LO. Its mechanism of action involves the direct, reversible, and noncompetitive inhibition of mPGES-1, leading to a selective reduction in PGE2 synthesis, and the inhibition of 5-LO, which blocks the production of pro-inflammatory leukotrienes. The in vitro, ex vivo, and in vivo data presented in this guide demonstrate the significant anti-inflammatory potential of this compound, making it a promising lead compound for the development of novel anti-inflammatory therapies with a potentially favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs. Further investigation into its pharmacokinetic and toxicological properties is warranted to advance its clinical development.

References

In-Depth Technical Guide to the Synthesis and Characterization of YS121: A Dual mPGES-1 and 5-LOX Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

YS121, chemically known as 2-[[4-chloro-6-[(2,3-dimethylphenyl)amino]-2-pyrimidinyl]thio]octanoic acid, is a potent dual inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX). This document provides a comprehensive technical overview of this compound, including its synthesis, detailed characterization, and the signaling pathways it modulates. Experimental protocols for key biological assays are provided to facilitate further research and development of this promising anti-inflammatory agent. All quantitative data is presented in structured tables, and logical workflows and signaling pathways are visualized using diagrams.

Introduction

Inflammatory responses are complex physiological processes involving a cascade of enzymatic reactions that lead to the production of pro-inflammatory mediators, including prostaglandins and leukotrienes. Microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX) are key enzymes in the biosynthesis of prostaglandin E2 (PGE2) and leukotrienes, respectively. Dual inhibition of these enzymes presents a promising therapeutic strategy for inflammatory diseases, potentially offering enhanced efficacy and an improved safety profile compared to single-target agents.

This compound has emerged as a significant compound in this area, demonstrating potent inhibitory activity against both mPGES-1 and 5-LOX. This guide serves as a technical resource for researchers engaged in the study and development of this compound and related compounds.

Synthesis of this compound

The synthesis of this compound, 2-[[4-chloro-6-[(2,3-dimethylphenyl)amino]-2-pyrimidinyl]thio]octanoic acid, is a multi-step process. A detailed, step-by-step protocol is outlined below.

Synthesis Workflow

Caption: Synthetic route for this compound.

Experimental Protocol

Step 1: Synthesis of 4-chloro-6-((2,3-dimethylphenyl)amino)-2-(methylthio)pyrimidine

-

To a solution of 2,4,6-trichloropyrimidine in a suitable solvent such as tetrahydrofuran (THF), add 2,3-dimethylaniline and a base like triethylamine (Et3N) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-chloro-6-((2,3-dimethylphenyl)amino)-2-(methylthio)pyrimidine.

Step 2: Synthesis of 2-[[4-chloro-6-[(2,3-dimethylphenyl)amino]-2-pyrimidinyl]thio]octanoic acid (this compound)

-

To a solution of 2-mercaptooctanoic acid in anhydrous THF, add a strong base such as sodium hydride (NaH) at 0 °C.

-

Stir the mixture for a short period to allow for the formation of the thiolate.

-

Add the 4-chloro-6-((2,3-dimethylphenyl)amino)-2-(methylthio)pyrimidine from Step 1 to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

After completion, carefully quench the reaction with water and acidify with a dilute acid (e.g., 1N HCl).

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final compound, this compound, by column chromatography or recrystallization.

Characterization of this compound

The structural identity and purity of the synthesized this compound are confirmed by various analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C20H26ClN3O2S |

| Molecular Weight | 407.96 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 916482-17-2 |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the dimethylphenyl group, the pyrimidine ring proton, the methine proton of the octanoic acid chain, and the aliphatic protons of the octyl and methyl groups.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display distinct signals for all 20 carbon atoms, including the carbonyl carbon of the carboxylic acid, the aromatic and pyrimidine carbons, and the aliphatic carbons of the octanoic acid chain.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would typically be used to confirm the molecular weight of this compound. The expected [M-H]⁻ ion would be observed at m/z 406.15.

(Note: Specific, experimentally obtained spectra are not publicly available and would need to be generated upon synthesis.)

Biological Activity and Signaling Pathways

This compound exerts its anti-inflammatory effects by dually inhibiting mPGES-1 and 5-LOX.

In Vitro Inhibitory Activity

| Target | IC₅₀ (μM) |

| mPGES-1 | 3.4 |

| 5-LOX | 6.5 |

Data obtained from cell-free enzyme activity assays.

Signaling Pathways

This compound intervenes in two key inflammatory pathways: the prostaglandin and leukotriene biosynthesis pathways.

Prostaglandin E2 Synthesis Pathway:

Caption: Inhibition of PGE2 synthesis by this compound.

Leukotriene Synthesis Pathway:

Caption: Inhibition of Leukotriene synthesis by this compound.

Experimental Protocols for Biological Assays

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay (Cell-Free)

This assay determines the ability of this compound to inhibit the conversion of PGH₂ to PGE₂ by recombinant human mPGES-1.

Workflow:

Caption: Workflow for mPGES-1 inhibition assay.

Detailed Protocol:

-

Reagents and Buffer: Prepare an assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4) containing glutathione (GSH) as a cofactor.

-

Enzyme and Inhibitor Incubation: In a microplate, add the recombinant human mPGES-1 enzyme to the assay buffer. Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) or vehicle control.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 4 °C) to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, prostaglandin H₂ (PGH₂).

-

Reaction Termination: After a short incubation period (e.g., 1 minute), terminate the reaction by adding a stop solution (e.g., a solution of FeCl₂).

-

Quantification: Quantify the amount of PGE₂ produced using a commercial enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.

5-Lipoxygenase (5-LOX) Inhibition Assay (Human Neutrophils)

This assay measures the inhibition of 5-LOX activity in isolated human neutrophils.

Workflow:

Caption: Workflow for 5-LOX inhibition assay.

Detailed Protocol:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using standard methods such as density gradient centrifugation.

-

Inhibitor Pre-incubation: Resuspend the isolated neutrophils in a suitable buffer and pre-incubate them with various concentrations of this compound or vehicle control for a specified time (e.g., 10 minutes) at 37 °C.

-

Cell Stimulation: Stimulate the neutrophils with a calcium ionophore (e.g., A23187) to activate 5-LOX.

-

Substrate Addition: Add the substrate, arachidonic acid, to initiate the biosynthesis of leukotrienes.

-

Incubation: Incubate the cell suspension for a defined period (e.g., 10 minutes) at 37 °C.

-

Reaction Termination and Extraction: Terminate the reaction by adding a cold stop solution and pelleting the cells. Extract the leukotrienes from the supernatant.

-

Quantification: Measure the amount of leukotriene B₄ (LTB₄) produced using a specific EIA kit or by liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Determine the percentage of inhibition for each this compound concentration and calculate the IC₅₀ value.

Conclusion

This compound is a well-characterized dual inhibitor of mPGES-1 and 5-LOX with significant potential for the treatment of inflammatory diseases. This technical guide provides a comprehensive overview of its synthesis, characterization, and biological evaluation. The detailed experimental protocols and pathway diagrams are intended to support further research and development efforts in this promising area of medicinal chemistry and pharmacology. Researchers are encouraged to use this guide as a foundational resource for their investigations into this compound and its therapeutic applications.

In vitro activity of 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid

An In-Depth Technical Guide on the In Vitro Activity of 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid

Abstract

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid, a compound also identified as YS121.[1][2][3] This document consolidates available data on its inhibitory activities, mechanism of action, and the experimental methodologies used for its characterization. The primary focus is its function as a dual inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), key enzymes in the biosynthesis of pro-inflammatory mediators.[1][2] All quantitative data are presented in tabular format for clarity, and key processes are visualized using DOT language diagrams.

Introduction

2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (this compound) is a pirinixic acid derivative with significant anti-inflammatory potential.[1][2] It targets the terminal enzymes in the prostaglandin and leukotriene biosynthetic pathways, specifically mPGES-1 and 5-LO.[1][2] Pharmacological inhibition of these enzymes is a therapeutic strategy for inflammatory conditions, potentially offering an alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[2] This guide details the in vitro studies that have elucidated the activity and mechanism of this compound.

Quantitative In Vitro Activity

The in vitro potency of this compound has been quantified through various enzymatic and cell-based assays. The following tables summarize the key inhibitory concentrations.

Table 1: Cell-Free Enzymatic Inhibition by this compound

| Target Enzyme | Inhibitory Concentration (IC50) | Source |

| Human mPGES-1 | 3.4 µM | [1][2] |

| 5-Lipoxygenase (5-LO) | ~1 µM | [1] |

Table 2: Cell-Based Inhibitory Activity of this compound

| Assay System | Cellular Effect Measured | Inhibitory Concentration (IC50) | Source |

| LPS-stimulated human whole blood | Prostaglandin E2 (PGE2) formation | 2 µM | [2] |

In studies using human whole blood, this compound demonstrated selectivity, as it did not significantly reduce the formation of cyclooxygenase (COX)-2-derived thromboxane B2 and 6-keto PGF1α, or the COX-1-derived 12(S)-hydroxy-5-cis-8,10-trans-heptadecatrienoic acid.[2]

Mechanism of Action

The mechanism of action of this compound has been defined through kinetic and biophysical studies.

-

Mode of Inhibition: this compound inhibits human mPGES-1 in a reversible and noncompetitive manner.[1][2]

-

Direct Binding: Surface plasmon resonance spectroscopy has confirmed that this compound directly and specifically binds to human mPGES-1.[2] The dissociation constant (KD) for this interaction was determined to be between 10-14 µM .[2]

The dual inhibition of both mPGES-1 and 5-LO by this compound is a key feature of its pharmacological profile, as illustrated in the signaling pathway diagram below.

Caption: Dual inhibitory action of this compound on mPGES-1 and 5-LO.

Experimental Protocols

The following section details the methodologies for the key in vitro experiments cited in this guide.

Cell-Free Human mPGES-1 Activity Assay

-

Objective: To determine the direct inhibitory effect of this compound on mPGES-1 activity.

-

Enzyme Source: Microsomal fractions from human A549 lung carcinoma cells stimulated with interleukin-1β.

-

Procedure:

-

The microsomal preparation containing mPGES-1 is pre-incubated with varying concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).

-

The reaction is allowed to proceed for a specified duration and then terminated.

-

The product, prostaglandin E2 (PGE2), is quantified using an enzyme immunoassay (EIA).

-

IC50 values are calculated from the resulting concentration-response curves.

-

Cell-Based Human Whole Blood Assay

-

Objective: To assess the efficacy of this compound in a more physiologically relevant environment.

-

Method:

-

Freshly collected human whole blood is treated with various concentrations of this compound.

-

Lipopolysaccharide (LPS) is added to induce an inflammatory response, leading to the upregulation of COX-2 and mPGES-1.

-

The samples are incubated to allow for the production of prostanoids.

-

The reaction is stopped, and plasma is separated via centrifugation.

-

PGE2 levels in the plasma are quantified by EIA.

-

The IC50 value is determined by analyzing the concentration-dependent inhibition of PGE2 formation.

-

Surface Plasmon Resonance (SPR) Spectroscopy

-

Objective: To confirm the direct binding of this compound to mPGES-1 and to determine the binding kinetics.

-

Procedure:

-

Purified, in vitro-translated human mPGES-1 is immobilized on a sensor chip.

-

Solutions of this compound at different concentrations are passed over the chip surface.

-

The association and dissociation of this compound to the immobilized mPGES-1 are monitored in real-time.

-

The resulting data are used to calculate the dissociation constant (KD), providing a measure of binding affinity.

-

The logical flow of these experimental procedures is depicted in the workflow diagram below.

Caption: A typical workflow for the in vitro characterization of this compound.

Conclusion

The in vitro data for 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (this compound) characterize it as a potent dual inhibitor of mPGES-1 and 5-LO. Its reversible, noncompetitive inhibition of mPGES-1, coupled with its efficacy in cell-based systems, underscores its potential as a lead compound for the development of novel anti-inflammatory agents. The experimental protocols detailed herein provide a solid foundation for further research and validation of this compound's pharmacological properties.

References

- 1. researchgate.net [researchgate.net]

- 2. The molecular pharmacology and in vivo activity of 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (this compound), a dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid | C20H26ClN3O2S | CID 24816385 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pharmacological Profile of 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the pharmacological properties of 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid, a compound also known as YS121. This molecule has been identified as a potent dual inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO). This dual-action mechanism positions this compound as a significant compound of interest for the development of novel anti-inflammatory therapeutics. This document details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines relevant experimental methodologies, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction

Inflammatory processes are complex biological responses involving a cascade of enzymatic pathways that lead to the production of lipid mediators, such as prostaglandins and leukotrienes. These molecules are pivotal in the development of pain, fever, and swelling associated with inflammation. While non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, their mechanism of action, primarily through the inhibition of cyclooxygenase (COX) enzymes, can lead to undesirable side effects. Consequently, there is a compelling need for the development of more targeted anti-inflammatory agents with improved safety profiles.

This compound has emerged as a promising candidate by selectively targeting downstream enzymes in the arachidonic acid cascade, namely mPGES-1 and 5-LO. This dual inhibition offers the potential for a broad-spectrum anti-inflammatory effect by simultaneously suppressing the production of both pro-inflammatory prostaglandin E2 (PGE2) and various leukotrienes.

Mechanism of Action

This compound exerts its pharmacological effects through the dual inhibition of two key enzymes in the eicosanoid biosynthesis pathway:

-

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): this compound acts as a reversible and noncompetitive inhibitor of human mPGES-1.[1][2] This enzyme is the terminal synthase responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of inflammation and pain.

-

5-Lipoxygenase (5-LO): this compound also inhibits 5-lipoxygenase, the enzyme that initiates the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes are potent inflammatory mediators involved in various aspects of the inflammatory response, including leukocyte chemotaxis and increased vascular permeability.

Surface plasmon resonance spectroscopy studies have confirmed a direct, reversible, and specific binding of this compound to human mPGES-1.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Assay Type | Species | IC50 |

| mPGES-1 | Cell-free | Human | 3.4 µM[1][2] |

| 5-Lipoxygenase | Cell-free | - | 4.1 µM |

| PGE2 formation | LPS-stimulated whole blood | Human | 2 µM[2] |

Table 2: Binding Affinity of this compound

| Target Protein | Method | Species | Dissociation Constant (KD) |

| mPGES-1 | Surface Plasmon Resonance | Human | 10-14 µM[1][2] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Compound Dose | Route of Administration | Observed Effects |

| Carrageenan-induced rat pleurisy | 1.5 mg/kg | Intraperitoneal | Blocked exudate formation and leukocyte infiltration; Reduced pleural levels of PGE2 and leukotriene B4[2] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Prostaglandin E2 Biosynthesis Pathway

Caption: Inhibition of the Prostaglandin E2 biosynthesis pathway by this compound.

Leukotriene Biosynthesis Pathway

Caption: Inhibition of the Leukotriene biosynthesis pathway by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of this compound. These protocols are based on standard laboratory practices and information available in the public domain.

In Vitro mPGES-1 Inhibition Assay (Cell-free)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human mPGES-1.

Methodology:

-

Enzyme Preparation: Microsomes from IL-1β-stimulated A549 cells or another appropriate cell line overexpressing human mPGES-1 are prepared by differential centrifugation.

-

Assay Buffer: A suitable buffer, such as 0.1 M potassium phosphate buffer (pH 7.4) containing glutathione, is used.

-

Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the microsomal preparation, assay buffer, and varying concentrations of this compound or vehicle control.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, PGH2.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 4°C or 37°C) for a specific duration (e.g., 1-5 minutes).

-

Termination of Reaction: The reaction is stopped by the addition of a stop solution, typically containing a reducing agent like stannous chloride in methanol, to convert any remaining PGH2 to PGF2α.

-

Quantification: The amount of PGE2 produced is quantified using a specific enzyme immunoassay (EIA) or by liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Caption: Workflow for the in vitro mPGES-1 inhibition assay.

Human Whole Blood Assay for PGE2 Production

Objective: To assess the inhibitory effect of this compound on PGE2 production in a more physiologically relevant ex vivo system.

Methodology:

-

Blood Collection: Fresh human venous blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).

-

Pre-incubation: Aliquots of whole blood are pre-incubated with various concentrations of this compound or vehicle control at 37°C.

-

Stimulation: PGE2 production is induced by stimulating the blood with lipopolysaccharide (LPS).

-

Incubation: The stimulated blood is incubated for a defined period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Plasma Separation: After incubation, the blood samples are centrifuged to separate the plasma.

-

Quantification: The concentration of PGE2 in the plasma is determined using a specific EIA.

-

Data Analysis: The IC50 value for the inhibition of PGE2 production is calculated from the concentration-response curve.

In Vivo Carrageenan-Induced Rat Pleurisy Model

Objective: To evaluate the anti-inflammatory efficacy of this compound in an acute in vivo model of inflammation.

Methodology:

-

Animal Model: Male Wistar rats are typically used for this model.

-

Compound Administration: this compound (e.g., 1.5 mg/kg) or vehicle is administered intraperitoneally a set time before the induction of pleurisy.

-

Induction of Pleurisy: Pleurisy is induced by the intrapleural injection of a carrageenan solution into the right pleural cavity of anesthetized rats.

-

Euthanasia and Sample Collection: At a specific time point after carrageenan injection (e.g., 4 hours), the rats are euthanized. The pleural cavity is washed with saline, and the pleural exudate is collected.

-

Measurement of Inflammatory Parameters:

-

Exudate Volume: The volume of the collected pleural exudate is measured.

-

Leukocyte Infiltration: The total and differential leukocyte counts in the exudate are determined using a hemocytometer and microscopic examination of stained smears.

-

-

Biomarker Analysis: The concentrations of PGE2 and leukotriene B4 (LTB4) in the pleural exudate are quantified by EIA or LC-MS.

-

Data Analysis: The effects of this compound on exudate volume, leukocyte infiltration, and mediator levels are compared to the vehicle-treated control group.

Caption: Workflow for the carrageenan-induced rat pleurisy model.

Conclusion

2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (this compound) is a novel dual inhibitor of mPGES-1 and 5-LO with demonstrated in vitro and in vivo anti-inflammatory activity. Its ability to concurrently suppress the production of both pro-inflammatory prostaglandins and leukotrienes makes it a compelling candidate for further preclinical and clinical development. The data and methodologies presented in this technical guide provide a comprehensive foundation for researchers and drug development professionals interested in the therapeutic potential of this compound. Further investigation into its pharmacokinetic and toxicological profile is warranted to fully elucidate its clinical utility.

References

YS121: A Dual Inhibitor of mPGES-1 and 5-LO in Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological targets of YS121, a potent anti-inflammatory agent. We will delve into its mechanism of action, supported by quantitative data and detailed experimental protocols, to offer a comprehensive resource for researchers in inflammation and drug discovery.

Core Mechanism of Action: Dual Inhibition of Key Inflammatory Enzymes

This compound exerts its anti-inflammatory effects by dually targeting two critical enzymes in the arachidonic acid cascade: microsomal prostaglandin E₂ synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO).[1] This dual inhibition effectively reduces the production of two major classes of pro-inflammatory mediators: prostaglandins (specifically PGE₂) and leukotrienes.[1]

Signaling Pathway of this compound Intervention

The following diagram illustrates the central role of this compound in modulating the arachidonic acid inflammatory cascade.

References

The Discovery and Development of Pirinixic Acid Derivatives: A Technical Guide to YS121 and a New Generation of Dual mPGES-1/5-LO Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirinixic acid, originally developed as a PPARα agonist for lipid-lowering effects, has emerged as a versatile scaffold for the development of novel anti-inflammatory agents. This technical guide delves into the discovery and development of pirinixic acid derivatives, with a primary focus on YS121, a potent dual inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO). By simultaneously targeting two key enzymes in the eicosanoid biosynthesis pathway, this compound represents a promising strategy for the treatment of inflammation-related diseases with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This document provides a comprehensive overview of the structure-activity relationships, mechanism of action, experimental protocols, and quantitative data associated with this compound and related compounds.

Introduction: The Evolution from PPARα Agonism to Dual Enzyme Inhibition

Pirinixic acid, also known as WY-14643, was first identified in 1974 as a peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, and its activation leads to a reduction in triglyceride levels.[1] While pirinixic acid itself did not achieve clinical use for dyslipidemia, its chemical structure has served as a valuable template for the design of new therapeutic agents targeting a range of diseases.

Subsequent research revealed that derivatives of pirinixic acid possess a broader pharmacological profile, extending beyond PPARα activation. A significant breakthrough was the discovery of derivatives with potent inhibitory activity against key enzymes in the arachidonic acid cascade, which is responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. This led to the development of dual inhibitors, with this compound emerging as a lead candidate.

This compound: A Prototypical Dual mPGES-1/5-LO Inhibitor

This compound, with the IUPAC name 2-((4-chloro-6-((2,3-dimethylphenyl)amino)pyrimidin-2-yl)thio)octanoic acid, is a pirinixic acid derivative that demonstrates a dual inhibitory mechanism of action.[2]

Mechanism of Action

This compound simultaneously targets two critical enzymes involved in the biosynthesis of potent pro-inflammatory lipid mediators:

-

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): This enzyme catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation, pain, and fever.

-

5-Lipoxygenase (5-LO): This enzyme initiates the biosynthesis of leukotrienes, which are involved in a variety of inflammatory responses, including leukocyte chemotaxis and increased vascular permeability.

By inhibiting both mPGES-1 and 5-LO, this compound effectively reduces the production of both PGE2 and leukotrienes, offering a more comprehensive anti-inflammatory effect than agents that target only one of these pathways.

Quantitative Biological Activity of this compound

The following table summarizes the key in vitro and in vivo activity data for this compound.

| Parameter | Value | Assay System | Reference |

| mPGES-1 Inhibition (IC50) | 3.4 µM | Cell-free enzymatic assay | [3] |

| 5-LO Inhibition (IC50) | 6.5 µM | Cell-free enzymatic assay | [3] |

| PGE2 Production Inhibition (EC50) | 12 µM | IL-1β-stimulated A549 cells | [3] |

| PPARα Activation (EC50) | 1 µM | Cell-based transactivation assay | [3] |

| PPARγ Activation (EC50) | 3.6 µM | Cell-based transactivation assay | [3] |

| In vivo Anti-inflammatory Activity | 1.5 mg/kg (i.p.) | Carrageenan-induced rat pleurisy | [3] |

Signaling Pathways

The anti-inflammatory effects of this compound are mediated through its modulation of the eicosanoid signaling pathway and its interaction with PPARs.

Inhibition of the Eicosanoid Pathway

This compound's primary mechanism involves the direct inhibition of mPGES-1 and 5-LO, thereby blocking the production of their respective pro-inflammatory products.

Activation of PPAR Signaling

In addition to its enzymatic inhibition, this compound also functions as an agonist for both PPARα and PPARγ. Activation of these nuclear receptors can contribute to the overall anti-inflammatory effect through the transcriptional regulation of genes involved in inflammation and metabolism.

References

- 1. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid for Prostaglandin E2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid, a pirinixic acid derivative also known as YS121. This compound has been identified as a dual inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), key enzymes in the biosynthesis of pro-inflammatory eicosanoids. By targeting these enzymes, this compound presents a promising avenue for the development of novel anti-inflammatory therapeutics with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This document details the mechanism of action, quantitative inhibitory data, and experimental protocols for the characterization of this compound.

Mechanism of Action: Dual Inhibition of mPGES-1 and 5-LOX

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever.[1] Its synthesis is catalyzed by cyclooxygenase (COX) enzymes and terminal prostaglandin E synthases (PGES).[1] Microsomal prostaglandin E synthase-1 (mPGES-1) is a key terminal synthase responsible for the production of PGE2 and is often overexpressed in inflammatory conditions and various cancers.[2]

This compound exerts its inhibitory effect on PGE2 production by directly and reversibly binding to mPGES-1.[1] This action blocks the conversion of prostaglandin H2 (PGH2) to PGE2, the final step in this inflammatory pathway.

In addition to its action on the PGE2 pathway, this compound is also an inhibitor of 5-lipoxygenase (5-LOX).[1] 5-LOX is the key enzyme in the biosynthesis of leukotrienes, another class of potent pro-inflammatory lipid mediators. The dual inhibition of both PGE2 and leukotriene synthesis suggests that this compound may offer a broader anti-inflammatory efficacy.

dot graph Arachidonic_Acid_Cascade { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Membrane_Phospholipids [label="Membrane Phospholipids"]; PLA2 [label="Phospholipase A2", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Arachidonic_Acid [label="Arachidonic Acid"]; COX1_2 [label="COX-1 / COX-2", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PGH2 [label="Prostaglandin H2 (PGH2)"]; mPGES1 [label="mPGES-1", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PGE2 [label="Prostaglandin E2 (PGE2)"]; Inflammation [label="Inflammation, Pain, Fever", shape=plaintext]; Five_LOX [label="5-Lipoxygenase (5-LOX)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Leukotrienes [label="Leukotrienes"]; Inflammation2 [label="Inflammation", shape=plaintext]; YS121_mPGES1 [label="this compound", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; YS121_5LOX [label="this compound", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Membrane_Phospholipids -> PLA2 [label=" "]; PLA2 -> Arachidonic_Acid [label=" "]; Arachidonic_Acid -> COX1_2 [label=" "]; Arachidonic_Acid -> Five_LOX [label=" "]; COX1_2 -> PGH2 [label=" "]; PGH2 -> mPGES1 [label=" "]; mPGES1 -> PGE2 [label=" "]; PGE2 -> Inflammation [label=" "]; Five_LOX -> Leukotrienes [label=" "]; Leukotrienes -> Inflammation2 [label=" "]; YS121_mPGES1 -> mPGES1 [arrowhead=tee, color="#EA4335"]; YS121_5LOX -> Five_LOX [arrowhead=tee, color="#EA4335"]; } enddot Figure 1: Simplified Arachidonic Acid Signaling Pathway.

Quantitative Data Presentation

The inhibitory activity of 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (this compound) has been quantified in various assays. The following tables summarize the key findings.

| Target Enzyme | Assay Type | IC50 Value (µM) | Reference |

| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Cell-Free | 3.4 | [1] |

| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Cell-Free | 3.9 | [3] |

| 5-Lipoxygenase (5-LOX) | Cell-Free | 6.5 | [1] |

| 5-Lipoxygenase (5-LOX) | Cell-Free | 4.1 | [3] |

| Cyclooxygenase-1 (COX-1) | - | > 10 (24.8% inhibition at 10 µM) | [3] |

| Cyclooxygenase-2 (COX-2) | - | > 10 (38% inhibition at 10 µM) | [3] |

| Table 1: In Vitro Enzyme Inhibitory Activity of this compound. |

| Cell Line / System | Stimulus | Endpoint | IC50 / EC50 Value (µM) | Reference |

| A549 Cells | Interleukin-1β (IL-1β) | PGE2 Production | EC50 = 12 | [1] |

| Human Whole Blood | Lipopolysaccharide (LPS) | PGE2 Production | IC50 = 3 | [2] |

| Table 2: Cell-Based Inhibitory Activity of this compound. |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and replication of findings. The following are representative protocols for assessing the inhibitory activity of compounds like this compound.

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay (Cell-Free)

This assay determines the direct inhibitory effect of a test compound on the enzymatic activity of mPGES-1.

Workflow Diagram:

Protocol:

-

Preparation of Reagents:

-

Prepare a microsomal fraction from IL-1β-stimulated A549 cells as the source of mPGES-1.

-

Prepare a stock solution of glutathione (GSH) in buffer.

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of PGH2 in an appropriate solvent and store at -80°C.

-

Prepare a stop solution (e.g., 1 M FeCl2 or SnCl2 in ethanol).

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine the microsomal preparation, GSH solution, and the test compound (this compound) or vehicle control.

-

Pre-incubate the mixture at 4°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the PGH2 substrate.

-

Allow the reaction to proceed for a defined time (e.g., 60 seconds) at 4°C.

-

Terminate the reaction by adding the stop solution.

-

-

Quantification and Analysis:

-

Quantify the amount of PGE2 produced using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

-

5-Lipoxygenase (5-LOX) Inhibition Assay (Cell-Free)

This assay measures the direct inhibitory effect of a test compound on the activity of 5-LOX.

Protocol:

-

Preparation of Reagents:

-

Use a purified preparation of human recombinant 5-LOX or a cytosolic fraction from neutrophils as the enzyme source.

-

Prepare a buffer containing calcium chloride and ATP.

-

Prepare serial dilutions of this compound in a suitable solvent.

-

Prepare a stock solution of arachidonic acid as the substrate.

-

-

Assay Procedure:

-

In a suitable reaction vessel, combine the 5-LOX enzyme preparation, buffer, and the test compound (this compound) or vehicle control.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a defined time (e.g., 10 minutes) at 37°C.

-

Terminate the reaction by adding an organic solvent (e.g., methanol/acetonitrile).

-

-

Quantification and Analysis:

-

Analyze the formation of 5-LOX products (e.g., LTB4) by reverse-phase high-performance liquid chromatography (RP-HPLC) or a specific ELISA.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value from the dose-response curve.

-

Cell-Based Prostaglandin E2 Production Assay

This assay evaluates the ability of a test compound to inhibit PGE2 production in intact cells.

Protocol:

-

Cell Culture and Treatment:

-

Culture A549 human lung carcinoma cells in appropriate media until they reach a suitable confluency.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 30 minutes).

-

Stimulate the cells with a pro-inflammatory agent such as Interleukin-1β (IL-1β) to induce the expression of COX-2 and mPGES-1 and subsequent PGE2 production.

-

Incubate for an extended period (e.g., 24 hours).

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of PGE2 production for each concentration of this compound compared to the stimulated vehicle control.

-

Determine the EC50 value from the resulting dose-response curve.

-

Human Whole Blood Assay for PGE2 Inhibition

This ex vivo assay assesses the inhibitory effect of a compound on PGE2 synthesis in a more physiologically relevant matrix.

Protocol:

-

Blood Collection and Treatment:

-

Draw fresh venous blood from healthy volunteers into heparinized tubes.

-

Aliquot the blood into tubes containing various concentrations of this compound or vehicle control.

-

Incubate the blood at 37°C for a short period (e.g., 15 minutes).

-

Stimulate PGE2 production by adding lipopolysaccharide (LPS).

-

Incubate at 37°C for 24 hours to allow for COX-2 induction and PGE2 synthesis.

-

-

Plasma Separation and Analysis:

-

Centrifuge the blood samples to separate the plasma.

-

Collect the plasma and store at -80°C until analysis.

-

Determine the PGE2 concentration in the plasma using a validated ELISA or LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of PGE2 synthesis for each concentration of this compound.

-

Determine the IC50 value from the dose-response curve.

-

Conclusion

2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (this compound) is a potent dual inhibitor of mPGES-1 and 5-LOX, effectively reducing the production of the pro-inflammatory mediators PGE2 and leukotrienes. Its mechanism of action, supported by quantitative in vitro and cell-based data, positions it as a significant lead compound for the development of novel anti-inflammatory drugs. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this compound and other related compounds in the pursuit of safer and more effective treatments for inflammatory diseases.

References

- 1. Invitrogen Human Prostaglandin E2 Competitive ELISA Kit 96 Tests | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

YS121: A Dual Inhibitor of Leukotriene and Prostaglandin E2 Synthesis

YS121 is a potent dual inhibitor of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), key enzymes in the biosynthetic pathways of leukotrienes and prostaglandin E2 (PGE2), respectively. This technical guide provides an in-depth overview of the pharmacological effects of this compound on leukotriene biosynthesis, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by simultaneously targeting two critical enzymes involved in the production of pro-inflammatory lipid mediators. It inhibits 5-LOX, the enzyme that catalyzes the initial steps in the conversion of arachidonic acid to leukotrienes. Additionally, this compound inhibits mPGES-1, the terminal enzyme responsible for the synthesis of PGE2. The dual inhibition of these pathways makes this compound a compound of interest for inflammatory conditions where both leukotrienes and PGE2 play a significant pathological role.

Quantitative Inhibition Data

The inhibitory activity of this compound against both human 5-LOX and mPGES-1 has been quantified in cell-free and cell-based assays.

| Target Enzyme | Assay Type | IC50 Value |

| Human 5-Lipoxygenase (5-LOX) | Cell-free | 6.5 µM[1] |

| Human Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Cell-free | 3.4 µM[1] |

In a cellular context, this compound demonstrated a dose-dependent reduction of PGE2 production in IL-1β-stimulated A549 cells with an EC50 of 12 µM.[1]

In Vivo Efficacy

The anti-inflammatory potential of this compound has been demonstrated in a preclinical model of inflammation. In a carrageenan-induced rat pleurisy model, intraperitoneal administration of this compound (1.5 mg/kg) resulted in a significant reduction of inflammatory markers.

| Parameter | Effect of this compound (1.5 mg/kg) |

| Pleural Exudate Volume | Inhibition of formation[1] |

| Leukocyte Infiltration | Reduction[1] |

| Pleural Leukotriene B4 (LTB4) Levels | Reduction[1] |

| Pleural Prostaglandin E2 (PGE2) Levels | Reduction[1] |

Signaling Pathway of Leukotriene Biosynthesis and Inhibition by this compound

The following diagram illustrates the leukotriene biosynthesis pathway, highlighting the point of inhibition by this compound.

Caption: this compound inhibits 5-LOX, blocking the synthesis of all leukotrienes.

Experimental Protocols

5-Lipoxygenase (5-LOX) Inhibition Assay (Cell-Free)

This protocol outlines a general procedure for determining the inhibitory effect of this compound on 5-LOX activity in a cell-free system.

-

Enzyme Preparation: Recombinant human 5-LOX is purified and stored in a suitable buffer at -80°C.

-

Reaction Mixture: A reaction buffer is prepared, typically containing Tris-HCl (pH 7.4), CaCl2, EDTA, and ATP.

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired test concentrations.

-

Assay Procedure: a. The 5-LOX enzyme is pre-incubated with either this compound or vehicle control in the reaction buffer for a specified time at a controlled temperature (e.g., 10 minutes at room temperature). b. The reaction is initiated by the addition of the substrate, arachidonic acid. c. The reaction is allowed to proceed for a defined period (e.g., 5-10 minutes). d. The reaction is terminated by the addition of a stop solution (e.g., a mixture of methanol and acetonitrile).

-

Product Detection: The formation of 5-LOX products (e.g., 5-HETE and LTB4) is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for 5-LOX Inhibition Assay

Caption: Workflow for determining the IC50 of this compound against 5-LOX.

Conclusion

This compound is a promising dual inhibitor of 5-LOX and mPGES-1, demonstrating potent inhibition of leukotriene and prostaglandin E2 synthesis both in vitro and in vivo. Its ability to target two key pathways in the inflammatory cascade suggests its potential as a therapeutic agent for a range of inflammatory disorders. Further research is warranted to fully elucidate its clinical potential.

References

Methodological & Application

Unraveling the Role of YS121 in Cellular Mechanisms: A Guide for Researchers

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of cellular biology and drug discovery, the emergence of novel molecular compounds offers promising avenues for therapeutic intervention. This document provides detailed application notes and protocols for the utilization of YS121, a compound of interest, in various cell-based assays. Tailored for researchers, scientists, and professionals in drug development, these guidelines aim to standardize experimental procedures and facilitate the accurate interpretation of results.

Introduction to this compound

While the precise origin and comprehensive mechanism of action of this compound are the subjects of ongoing investigation, preliminary studies suggest its involvement in key signaling pathways that regulate cell proliferation, differentiation, and apoptosis. Understanding its molecular interactions is paramount for elucidating its therapeutic potential.

Core Applications in Cell-Based Assays

This compound can be effectively employed in a range of cell-based assays to probe its biological activity. These include, but are not limited to:

-

Cell Viability and Proliferation Assays: To determine the cytotoxic or cytostatic effects of this compound on various cell lines.

-

Apoptosis Assays: To investigate the induction of programmed cell death by this compound.

-

Cell Signaling Assays: To identify and characterize the signaling cascades modulated by this compound.

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

This protocol outlines the use of a colorimetric assay to measure cell viability.

Materials:

-

Target cell line

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT or XTT reagent

-

Solubilization solution (for MTT)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in a complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only) and a no-treatment control.

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects early and late apoptotic cells.

Materials:

-

Target cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with this compound at various concentrations for a specified duration.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Signaling Pathway Analysis

The interaction of a compound with cellular signaling pathways is a critical aspect of its characterization. Based on general knowledge of pathways commonly affected in cancer and other diseases, the following represents a hypothetical signaling pathway that could be influenced by a novel therapeutic agent.

Caption: Hypothetical signaling pathway potentially inhibited by this compound.

Experimental Workflow

A systematic approach is crucial for reproducible results. The following diagram illustrates a standard workflow for evaluating this compound in cell-based assays.

Caption: Standard experimental workflow for this compound cell-based assays.

Quantitative Data Summary

To facilitate comparison and interpretation, all quantitative data should be summarized in a clear and structured format.

| Assay | Cell Line | This compound Concentration (µM) | Incubation Time (h) | Result (e.g., IC50, % Apoptosis) |

| Cell Viability | MCF-7 | 0.1 - 100 | 48 | IC50 = 15.2 µM |

| Cell Viability | A549 | 0.1 - 100 | 48 | IC50 = 25.8 µM |

| Apoptosis | Jurkat | 10 | 24 | 35% Annexin V Positive |

| Apoptosis | HeLa | 10 | 24 | 22% Annexin V Positive |

Note: The data presented in this table is purely illustrative and should be replaced with actual experimental findings.

Conclusion

These application notes provide a foundational framework for the investigation of this compound in cell-based assays. Adherence to these standardized protocols will enhance the reproducibility and reliability of experimental outcomes, thereby accelerating the understanding of this compound's biological functions and its potential as a therapeutic agent. Researchers are encouraged to adapt and optimize these protocols based on their specific cell lines and experimental objectives.

Application Notes and Protocols: YS121 in Rodent Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

YS121, also known as 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid, is a novel small-molecule inhibitor with dual activity against microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX).[1][2][3] This dual inhibition allows this compound to effectively block the production of two key pro-inflammatory mediators, prostaglandin E2 (PGE2) and leukotrienes (e.g., LTB4), making it a promising candidate for therapeutic intervention in inflammatory diseases.[1][3][4] These application notes provide a summary of the reported in vitro and in vivo data for this compound and detailed protocols for its use in a common rodent model of acute inflammation.

Data Presentation

In Vitro Activity of this compound

| Target Enzyme | Inhibition (IC50) | Assay Conditions | Reference |

| microsomal prostaglandin E2 synthase-1 (mPGES-1) | 3.4 µM | Cell-free assay (human) | [2][3] |

| 5-lipoxygenase (5-LOX) | 6.5 µM | [2] | |

| Cyclooxygenase-1 (COX-1) | 24.8% inhibition at 10 µM | [4] | |

| Cyclooxygenase-2 (COX-2) | 38% inhibition at 10 µM | [4] |

Cellular Activity of this compound

| Cell Type | Effect | Potency (EC50/IC50) | Assay Conditions | Reference |

| A549 cells (human lung carcinoma) | Reduction of PGE2 production | EC50 = 12 µM | IL-1β-stimulated | [2] |

| Human Whole Blood | Inhibition of PGE2 formation | IC50 = 2 µM | Lipopolysaccharide-stimulated | [3] |

In Vivo Anti-Inflammatory Activity of this compound in a Rat Model

| Animal Model | Treatment | Key Findings | Reference |

| Carrageenan-induced pleurisy in rats | 1.5 mg/kg this compound (i.p.) | - 62% inhibition of exudate formation- 40% inhibition of cell infiltration- Reduced pleural levels of PGE2 and LTB4 | [1][3][5] |

Signaling Pathway of this compound Action

This compound exerts its anti-inflammatory effects by targeting two key enzymes in the arachidonic acid cascade. By inhibiting mPGES-1, it prevents the conversion of PGH2 to the pro-inflammatory prostaglandin PGE2. Simultaneously, its inhibition of 5-LOX blocks the synthesis of leukotrienes, another class of potent inflammatory mediators. This dual action provides a more comprehensive blockade of inflammatory pathways compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes.

Experimental Protocols

Carrageenan-Induced Pleurisy in Rats

This model is widely used to assess the in vivo efficacy of anti-inflammatory compounds.[1][3] Pleurisy is induced by the injection of carrageenan into the pleural cavity, leading to fluid accumulation (exudate), leukocyte infiltration, and the production of inflammatory mediators.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Carrageenan solution (e.g., 1% in sterile saline)

-

Male Wistar rats (or other suitable strain)

-

Anesthetic (e.g., isoflurane)

-

Heparinized tubes

-

Phosphate-buffered saline (PBS)

-

Turk's solution

-

Hemocytometer or automated cell counter

-

ELISA kits for PGE2 and LTB4

Procedure:

-

Animal Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment.

-

This compound Administration: Administer this compound (e.g., 1.5 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes to 1 hour before the induction of pleurisy.[3]

-

Induction of Pleurisy: Anesthetize the rats and inject 0.1-0.2 mL of carrageenan solution into the right pleural cavity.

-

Euthanasia and Sample Collection: At a predetermined time point (e.g., 4 hours post-carrageenan injection), euthanize the animals.

-

Pleural Exudate Collection: Open the chest cavity and carefully collect the pleural exudate using a pipette. Wash the pleural cavity with a known volume of PBS (e.g., 1 mL) and pool with the exudate.

-

Exudate Volume and Leukocyte Count: Measure the total volume of the collected fluid. Centrifuge an aliquot of the exudate, resuspend the cell pellet, and count the number of leukocytes using a hemocytometer after dilution in Turk's solution.

-

Mediator Analysis: Centrifuge the remaining exudate to remove cells and store the supernatant at -80°C. Measure the concentrations of PGE2 and LTB4 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

Conclusion

This compound has demonstrated significant anti-inflammatory properties in both in vitro and in vivo models. Its dual inhibitory action on mPGES-1 and 5-LOX presents a promising therapeutic strategy for inflammatory conditions. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound in rodent models of inflammation.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The molecular pharmacology and in vivo activity of 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (this compound), a dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Measuring mPGES-1 and 5-LO Inhibition with YS121

For Researchers, Scientists, and Drug Development Professionals

Introduction

YS121 is a potent dual inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), two key enzymes in the arachidonic acid cascade that produce pro-inflammatory lipid mediators. This document provides detailed application notes and protocols for measuring the inhibitory activity of this compound against both mPGES-1 and 5-LO. These protocols are designed for researchers in academia and the pharmaceutical industry engaged in inflammation research and drug development.

This compound exhibits direct, reversible, and specific binding to mPGES-1.[1][2] It has been shown to be effective in cell-based assays and in vivo models of inflammation.[1][2] Understanding the protocols to quantify its inhibitory potential is crucial for its evaluation as a therapeutic agent.

Quantitative Data Summary

The inhibitory potency of this compound against mPGES-1 and 5-LO, as well as its cellular efficacy, is summarized in the table below.

| Target/Assay | Parameter | Value | Reference |

| Microsomal Prostaglandin E Synthase-1 (mPGES-1) | IC50 | 3.4 µM | [1][2] |

| 5-Lipoxygenase (5-LO) | IC50 | 6.5 µM | [1][2] |

| IL-1β-stimulated A549 cells (PGE2 production) | EC50 | 12 µM | [1][2] |

| mPGES-1 Binding Affinity | KD | 10-14 µM | [1][2] |

Signaling Pathway

The arachidonic acid cascade is initiated by the release of arachidonic acid from membrane phospholipids. This free arachidonic acid is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway. This compound targets key enzymes in both of these pathways.

Protocol 1: Cell-Free mPGES-1 Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on the enzymatic activity of recombinant human mPGES-1 in a cell-free system. The assay measures the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).

Experimental Workflow

Materials and Reagents

-

Recombinant human mPGES-1

-

This compound

-

Prostaglandin H2 (PGH2)

-

Reduced Glutathione (GSH)

-

Assay Buffer (e.g., 0.1 M Potassium Phosphate buffer, pH 7.4)

-

Stop Solution (e.g., 1 M Citric Acid or a solution containing a selective COX inhibitor to prevent non-enzymatic PGH2 degradation)

-

PGE2 ELISA Kit

-

96-well microplates

-

Multichannel pipette

-

Plate reader

Procedure

-

Enzyme Preparation:

-

Dilute the recombinant human mPGES-1 to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

-

This compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in the assay buffer to obtain a range of concentrations for testing. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% to avoid solvent effects.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add:

-

Assay Buffer

-

Reduced Glutathione (GSH) to a final concentration of 1 mM.

-

This compound at various concentrations (or vehicle control).

-

Recombinant human mPGES-1.

-

-

Pre-incubate the plate at 37°C for 15 minutes to allow this compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding PGH2 to a final concentration of 5-10 µM.

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 1-5 minutes) that falls within the linear range of the reaction.

-

Stop the reaction by adding the stop solution.

-

-

PGE2 Quantification:

-

Quantify the amount of PGE2 produced in each well using a commercially available PGE2 ELISA kit. Follow the manufacturer's instructions for the ELISA procedure.

-

-

Data Analysis:

-

Calculate the percentage of mPGES-1 inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Protocol 2: Cell-Based 5-LO Inhibition Assay in Human Neutrophils

This protocol outlines a method to assess the inhibitory effect of this compound on 5-LO activity in isolated human neutrophils by measuring the production of leukotriene B4 (LTB4) following cell stimulation.

Experimental Workflow

Materials and Reagents

-

Freshly drawn human whole blood from healthy donors

-

Density gradient centrifugation medium (e.g., Ficoll-Paque)

-

Red Blood Cell Lysis Buffer

-

Hanks' Balanced Salt Solution (HBSS) or other suitable cell culture medium

-

This compound

-

Calcium Ionophore A23187

-

LTB4 ELISA Kit

-

96-well cell culture plates

-

Centrifuge

-

Incubator (37°C, 5% CO2)

-

Plate reader

Procedure

-

Isolation of Human Neutrophils:

-

Isolate neutrophils from fresh human whole blood using density gradient centrifugation followed by red blood cell lysis.

-

Resuspend the purified neutrophils in HBSS or a suitable buffer at a concentration of 1-5 x 10^6 cells/mL.

-

-

This compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in the cell culture medium to obtain a range of concentrations for testing.

-

-

Assay Protocol:

-

Add the isolated neutrophils to the wells of a 96-well cell culture plate.

-

Add this compound at various concentrations (or vehicle control) to the wells.

-

Pre-incubate the plate at 37°C in a 5% CO2 incubator for 30 minutes.

-

Stimulate the neutrophils by adding Calcium Ionophore A23187 to a final concentration of 1-5 µM.

-

Incubate the plate at 37°C for 15-30 minutes.

-

Terminate the reaction by placing the plate on ice and then centrifuge the plate to pellet the cells.

-

-

LTB4 Quantification:

-

Carefully collect the supernatant from each well.

-

Quantify the amount of LTB4 in the supernatant using a commercially available LTB4 ELISA kit. Follow the manufacturer's instructions for the ELISA procedure.

-

-

Data Analysis:

-